2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H15ClN2O. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 6th position and an ethanamine chain. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 6-ethoxypyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines .
Scientific Research Applications
2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
- 2-(6-Propoxypyridin-2-yl)ethan-1-amine dihydrochloride
- 2-(6-Butoxypyridin-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-(6-Ethoxypyridin-2-yl)ethan-1-amine dihydrochloride is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different alkoxy groups, influencing its behavior in various chemical reactions and applications .
Properties
IUPAC Name |
2-(6-ethoxypyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-12-9-5-3-4-8(11-9)6-7-10;;/h3-5H,2,6-7,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWZTUZKGRLPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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